2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a furo[2,3-d]pyrimidine core, which is a fused ring system containing both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the amino and sulfanyl groups. The final step involves the attachment of the N-(2-hydroxyethyl)acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar core structure but differs in the presence of a thieno ring instead of a furo ring.
2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide: This compound has a similar furo[2,3-d]pyrimidine core but with different substituents.
Uniqueness
The uniqueness of 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N4O3S |
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Molecular Weight |
296.35 g/mol |
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-6-7(2)19-11-9(6)10(13)15-12(16-11)20-5-8(18)14-3-4-17/h17H,3-5H2,1-2H3,(H,14,18)(H2,13,15,16) |
InChI Key |
SMQIDWIPPCZKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCO)C |
Origin of Product |
United States |
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